2-Trifluoromethyl-D-homophenylalanine chemical properties
2-Trifluoromethyl-D-homophenylalanine chemical properties
An In-Depth Technical Guide to the Chemical Properties and Applications of 2-Trifluoromethyl-D-homophenylalanine
Introduction
2-Trifluoromethyl-D-homophenylalanine is a non-canonical, synthetic amino acid that has emerged as a valuable building block for researchers in medicinal chemistry and drug development. As a derivative of D-phenylalanine, its structure is distinguished by two key modifications: the insertion of an additional methylene group into the side chain, creating the "homo" backbone, and the substitution of a trifluoromethyl (CF₃) group at the ortho (2-position) of the phenyl ring.[1][2] This unique combination of features imparts significant and advantageous properties not found in its natural counterpart.
The incorporation of a trifluoromethyl group is a well-established strategy in modern drug design to enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[3][4][5] When applied to the D-homophenylalanine scaffold, it creates a specialized amino acid that can be used to synthesize peptides and small molecules with improved pharmacokinetic profiles and biological activity.[6][7][8] This guide offers a comprehensive technical overview of the chemical properties, synthesis, analysis, and applications of 2-Trifluoromethyl-D-homophenylalanine, designed to serve as an essential resource for scientists and researchers aiming to leverage its unique characteristics in their work.
Chapter 1: Molecular Structure and Physicochemical Properties
A thorough understanding of the molecular structure and fundamental physicochemical properties of 2-Trifluoromethyl-D-homophenylalanine is critical for its effective application in research and development.
Chemical Structure and Identifiers
The structure consists of a D-configured alpha-amino acid with a side chain containing a phenyl group substituted at the 2-position with a trifluoromethyl moiety.
IUPAC Name: (R)-3-Amino-4-(2-trifluoromethylphenyl)butyric acid hydrochloride
Caption: Chemical structure of 2-Trifluoromethyl-D-homophenylalanine.
Physicochemical Properties
The key physicochemical data for 2-Trifluoromethyl-D-homophenylalanine hydrochloride are summarized below. These properties are essential for handling, formulation, and experimental design.
| Property | Value | Source |
| CAS Number | 269396-76-1 | [6] |
| Molecular Formula | C₁₁H₁₂F₃NO₂·HCl | [6] |
| Molecular Weight | 283.68 g/mol | [6] |
| Appearance | White powder | [6] |
| Melting Point | 196-202 °C | [6] |
| Optical Rotation | [α]D25 = -4 ± 2º (c=1 in H₂O) | [6] |
| Purity | ≥ 98% (by HPLC) | [6] |
| Solubility | Low solubility in water; soluble in organic solvents like methanol and ethanol. The hydrochloride salt form enhances aqueous solubility. | [7][9] |
| Storage Conditions | Store solid at 0-8 °C. Store solutions at -20°C to -80°C. | [6][10][11] |
The Scientific Rationale: Impact of the Trifluoromethyl Group
The strategic placement of the trifluoromethyl (-CF₃) group is not arbitrary; it is a deliberate design choice rooted in established medicinal chemistry principles to modulate molecular properties.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong and stable, making the -CF₃ group highly resistant to metabolic degradation by cytochrome P450 enzymes. This property can significantly increase the in vivo half-life of a drug candidate.[3]
-
Lipophilicity: The -CF₃ group is highly lipophilic, which can enhance a molecule's ability to cross biological membranes, such as the blood-brain barrier.[4] This is a key reason for its use in developing drugs for neurological disorders.[6]
-
Electronic Effects: As a strong electron-withdrawing group, the -CF₃ moiety can alter the acidity of nearby protons and influence non-covalent interactions (e.g., hydrogen bonding, dipole-dipole) with biological targets like enzymes or receptors, potentially leading to improved binding affinity and selectivity.[4]
Chapter 2: Synthesis and Stereochemistry
The synthesis of optically pure non-canonical amino acids like 2-Trifluoromethyl-D-homophenylalanine presents a significant chemical challenge. An efficient and stereoselective methodology is crucial for its practical application.
Synthetic Strategy: Asymmetric Friedel-Crafts Reaction
A highly effective method for synthesizing homophenylalanine derivatives is the Friedel-Crafts reaction between an aromatic compound and a chiral aspartic acid derivative.[1][12] Modern advancements have established that using trifluoromethanesulfonic acid (triflic acid) as both the solvent and catalyst allows the reaction to proceed efficiently under mild conditions with stoichiometric amounts of reactants, which is a significant improvement over older methods requiring harsh conditions and large excesses of the aromatic component.[1]
Caption: Workflow for the synthesis of 2-Trifluoromethyl-D-homophenylalanine.
Experimental Protocol: Asymmetric Synthesis
The following protocol is a representative methodology based on published procedures for similar homophenylalanine derivatives.[1][12][13]
Objective: To synthesize 2-Trifluoromethyl-D-homophenylalanine with high enantiomeric purity.
Materials:
-
N-Trifluoroacetyl-D-aspartic acid α-methyl ester β-acid chloride
-
1-Bromo-2-(trifluoromethyl)benzene (or a suitable precursor)
-
Trifluoromethanesulfonic acid (TfOH)
-
Standard solvents for workup and purification (e.g., ethyl acetate, saturated NaHCO₃)
-
Catalyst for subsequent deprotection/reduction steps (e.g., Pd/C)
Procedure:
-
Reaction Setup: In a clean, dry, nitrogen-purged flask, cool triflic acid (TfOH) to 0 °C.
-
Reactant Addition: Slowly dissolve the N-protected D-aspartic acid derivative in the cold TfOH. Once dissolved, add a stoichiometric equivalent of the 2-trifluoromethyl aromatic precursor.
-
Causality Insight: Using TfOH as the solvent ensures the reactants remain in a homogeneous solution, which dramatically increases reaction efficiency and allows the reaction to proceed at low temperatures within an hour, compared to older methods that required high temperatures and long reaction times.[1]
-
-
Reaction Monitoring: Stir the mixture at 0 °C to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, carefully quench the mixture by pouring it over ice. Neutralize with a saturated solution of sodium bicarbonate (NaHCO₃) and extract the product into an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure. The crude product can be purified via column chromatography.
-
Deprotection: The resulting intermediate is subjected to standard deprotection protocols (e.g., hydrolysis of the ester and removal of the N-TFA group) to yield the final free amino acid.[13]
Stereochemical Integrity
A critical aspect of this synthesis is the retention of the stereochemistry at the α-carbon. The use of mild conditions in the triflic acid-mediated Friedel-Crafts reaction ensures that no racemization occurs.[12][13]
-
Validation: The enantiomeric excess (ee) of the final product must be confirmed. This is a self-validating step in the protocol.
-
Technique: Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for determining the enantiomeric purity, which should exceed >98% ee for high-quality material.[13]
Chapter 3: Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized 2-Trifluoromethyl-D-homophenylalanine. A multi-technique approach is required for comprehensive validation.
Caption: Logical workflow for the analytical validation of the final compound.
Chromatographic Methods: Purity Assessment
HPLC is the definitive technique for assessing the purity of the final compound, as reflected in supplier specifications.[6]
Protocol: Reversed-Phase HPLC for Purity Analysis
-
Instrumentation: A standard HPLC system with a UV detector (e.g., Dionex UltiMate 3000).[14]
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Sample Preparation: Dissolve a small amount of the compound in a suitable solvent (e.g., 50:50 water/acetonitrile) to a concentration of ~1 mg/mL.
-
Validation: A pure sample should exhibit a single major peak. Purity is calculated based on the area percentage of the main peak relative to all other peaks.
Spectroscopic Methods: Structural Confirmation
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight. Electrospray ionization (ESI) would be expected to show a prominent ion corresponding to [M+H]⁺.
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: Will show characteristic signals for the aromatic protons, the diastereotopic methylene protons of the side chain, and the α-proton.
-
¹³C NMR: Will confirm the number of unique carbon atoms in the molecule.
-
¹⁹F NMR: This is a crucial and unambiguous experiment. It will show a singlet corresponding to the -CF₃ group, confirming its presence and chemical environment.[13]
-
-
Fourier-Transform Infrared Spectroscopy (FTIR): Useful for identifying key functional groups, such as the carbonyl (C=O) stretch of the carboxylic acid (~1700 cm⁻¹) and the N-H bends of the amine.[15]
Chapter 4: Chemical Reactivity and Stability
Reactivity in Peptide Synthesis
The primary application of 2-Trifluoromethyl-D-homophenylalanine is as a building block in solid-phase or solution-phase peptide synthesis.[6]
-
The α-amino group is nucleophilic and readily participates in amide bond formation after being deprotected.
-
The carboxylic acid group is activated using standard peptide coupling reagents (e.g., HBTU, HATU) to react with the N-terminus of a growing peptide chain.
-
For use in solid-phase peptide synthesis, the N-terminus is typically protected with an Fmoc (Fluorenylmethyloxycarbonyl) group, which is stable to coupling conditions but readily removed with a mild base like piperidine.
Stability and Storage
Proper handling and storage are crucial to maintain the integrity of the compound.
-
Solid Form: As a lyophilized white powder (hydrochloride salt), the compound is stable when stored at 0-8 °C, protected from moisture.[6][11]
-
Solution Form: Stock solutions should be prepared in an appropriate solvent, aliquoted to avoid repeated freeze-thaw cycles, and stored at -20°C or -80°C. Under these conditions, solutions are generally stable for months.[10][11] The inherent stability of the C-F bonds contributes to the molecule's overall robustness compared to non-fluorinated analogues.[3]
Chapter 5: Applications in Drug Discovery and Development
The unique chemical properties of 2-Trifluoromethyl-D-homophenylalanine translate directly into its utility in creating advanced therapeutic candidates.
Caption: Relationship between chemical properties and therapeutic applications.
-
Peptide-Based Therapeutics: Incorporating this amino acid into a peptide sequence can confer resistance to degradation by proteases (which typically recognize L-amino acids) and enhance the peptide's overall stability and bioavailability.[6][16]
-
Neuropharmacology: The increased lipophilicity imparted by the -CF₃ group makes it an attractive building block for synthesizing molecules that can penetrate the central nervous system to treat various neurological disorders.[6][7]
-
Enzyme Inhibitors and Receptor Modulators: The unique steric and electronic profile of the 2-trifluoromethylphenyl side chain can be exploited to design highly potent and selective inhibitors or modulators of biological targets where traditional amino acids may not provide optimal binding.[7][8]
Conclusion
2-Trifluoromethyl-D-homophenylalanine stands as a testament to the power of rational chemical design in modern drug discovery. Its properties are a direct result of combining a non-natural D-homophenylalanine scaffold with the well-documented benefits of trifluoromethylation. The enhanced metabolic stability, increased lipophilicity, and unique stereoelectronic profile make it a powerful tool for overcoming common challenges in peptide and small-molecule drug development. With robust methods for its synthesis and characterization now established, this specialized amino acid is poised to play a significant role in the creation of next-generation therapeutics, particularly in the fields of neuropharmacology and metabolic disease.
References
-
2-Trifluoromethyl-DL-phenylalanine. ChemBK. [Link]
-
Effective synthesis of optically active trifluoromethyldiazirinyl homophenylalanine and aroylalanine derivatives with the Friedel-Crafts reaction in triflic acid. PubMed. [Link]
-
Asymmetric and efficient synthesis of homophenylalanine derivatives via Friedel–Crafts reaction with trifluoromethanesulfonic acid. Hokkaido University Collection of Scholarly and Academic Papers (HUSCAP). [Link]
-
Effective Synthesis of Optically Active Trifluoromethyldiazirinyl Homophenylalanine and Aroylalanine Derivatives with the Friedel-Crafts Reactions in Triflic Acid. Hokkaido University Collection of Scholarly and Academic Papers (HUSCAP). [Link]
-
Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis. PubMed. [Link]
-
2-Trifluoromethyl-L-Phenylalanine | C10H10F3NO2 | CID 2761500. PubChem. [Link]
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]
-
Fluorinated phenylalanines: synthesis and pharmaceutical applications. PMC - NIH. [Link]
-
Fmoc-3-trifluoromethyl-D-homophenylalanine. Cusabio. [Link]
-
The Chemistry of Fluorine: Understanding D-4-Trifluoromethylphenylalanine. Ningbo Inno Pharmchem Co., Ltd. [Link]
-
Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine biocatalysis. PMC - NIH. [Link]
-
Analytical characterization of three trifluoromethyl-substituted methcathinone isomers. PubMed. [Link]
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years (PDF). ResearchGate. [Link]
-
D-Homophenylalanine | C10H13NO2 | CID 6950302. PubChem - NIH. [Link]
-
Aqueous solution and solid-state behaviour of l-homophenylalanine: experiment, modelling, and DFT calculations. PMC - NIH. [Link]
Sources
- 1. eprints.lib.hokudai.ac.jp [eprints.lib.hokudai.ac.jp]
- 2. D-Homophenylalanine | C10H13NO2 | CID 6950302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. chemimpex.com [chemimpex.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chembk.com [chembk.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. cusabio.com [cusabio.com]
- 12. Effective synthesis of optically active trifluoromethyldiazirinyl homophenylalanine and aroylalanine derivatives with the Friedel-Crafts reaction in triflic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. eprints.lib.hokudai.ac.jp [eprints.lib.hokudai.ac.jp]
- 14. Aqueous solution and solid-state behaviour of l-homophenylalanine: experiment, modelling, and DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Analytical characterization of three trifluoromethyl-substituted methcathinone isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chemimpex.com [chemimpex.com]
